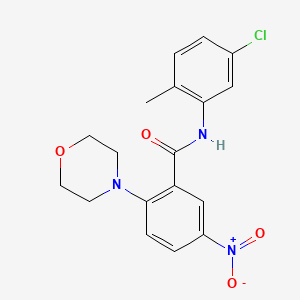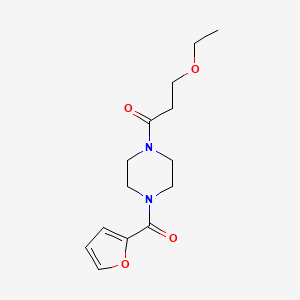![molecular formula C21H18Cl2N2O4S B4195336 N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide](/img/structure/B4195336.png)
N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide
描述
N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide, commonly known as DASPA, is a chemical compound that has been widely used in scientific research. DASPA is a potent inhibitor of the enzyme soluble epoxide hydrolase (sEH), which has been found to play a critical role in various physiological and pathological processes.
科学研究应用
DASPA has been extensively used in scientific research to study the role of N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide in various physiological and pathological processes. This compound is an enzyme that catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs), which are important signaling molecules involved in the regulation of blood pressure, inflammation, and angiogenesis. By inhibiting this compound, DASPA can increase the levels of EETs and modulate their biological effects. DASPA has been used to study the effects of this compound inhibition in various disease models, including hypertension, diabetes, inflammation, and cancer.
作用机制
The mechanism of action of DASPA involves the inhibition of N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide activity. This compound is a homodimeric enzyme that contains a catalytic site and a regulatory site. DASPA binds to the regulatory site of this compound, which induces a conformational change in the enzyme and inhibits its activity. By inhibiting this compound, DASPA increases the levels of EETs, which can activate various signaling pathways and modulate the biological effects of the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DASPA are mainly related to the inhibition of this compound activity and the modulation of EET signaling. DASPA has been shown to reduce blood pressure, improve glucose tolerance, reduce inflammation, and inhibit tumor growth in various animal models. These effects are mediated by the modulation of EET signaling pathways, which can regulate the expression of various genes and proteins involved in these processes.
实验室实验的优点和局限性
DASPA has several advantages for lab experiments, including its high potency and selectivity for N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide inhibition, its well-established synthesis method, and its availability from commercial sources. However, DASPA also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses. These limitations should be taken into account when designing experiments using DASPA.
未来方向
There are several future directions for research on DASPA and N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide inhibition. One direction is to study the effects of DASPA in human models, including clinical trials and in vitro studies using human cells and tissues. Another direction is to explore the potential of DASPA as a therapeutic agent for various diseases, including hypertension, diabetes, inflammation, and cancer. Finally, further research is needed to elucidate the detailed mechanisms of this compound inhibition by DASPA and to identify new targets and pathways involved in the regulation of EET signaling.
属性
IUPAC Name |
2-[(2,5-dichlorophenyl)sulfonylamino]-N-(4-phenoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O4S/c1-14(25-30(27,28)20-13-15(22)7-12-19(20)23)21(26)24-16-8-10-18(11-9-16)29-17-5-3-2-4-6-17/h2-14,25H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHPCNOQGYIPQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-chloro-4-methoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4195257.png)
![2-[(2,6-dichlorobenzyl)thio]-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4195260.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-(4-phenoxyphenyl)thiourea acetate](/img/structure/B4195280.png)
![1-(1H-indol-3-yl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4195287.png)

![3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B4195299.png)
![3,4-dimethyl-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B4195308.png)
![6-(4-fluorophenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4195312.png)

![N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4195318.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4195349.png)
![N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]-4-chloro-N-methylbenzenesulfonamide](/img/structure/B4195351.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B4195353.png)
